N-{4-[(3-propoxyquinoxalin-2-yl)sulfamoyl]phenyl}acetamide
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Overview
Description
Scientific Research Applications
Antimicrobial and Anticancer Applications
Antimicrobial Activity
Research involving quinoxaline derivatives highlights their promising broad-spectrum antibacterial activity against both Gram-positive and Gram-negative strains. Notably, certain derivatives exhibit antimicrobial activity comparable to known drugs like ciprofloxacin and clotrimazole, indicating their potential as novel antimicrobial agents (Hany E. A. Ahmed et al., 2018). The study underscores the significance of quinoxaline derivatives in designing new therapeutics to combat microbial resistance.
Anticancer Activity
The synthesis and evaluation of sulfamoyl moiety-bearing heterocyclic compounds have shown notable anticancer activities. These compounds, through various synthetic routes, have been tailored to possess properties suitable for acting as antimicrobial agents, with some extending their utility towards inhibiting cancer cell lines (E. Darwish et al., 2014). This indicates the potential of sulfamoyl and quinoxaline derivatives in the development of new anticancer drugs.
Chemical and Biological Interactions
Structural and Electronic Analysis
Studies focusing on the structural and electronic properties of related compounds reveal insights into their reactivity and interactions with biological molecules. For instance, the evaluation of N-substituted sulfanilamide derivatives through molecular docking and structural analysis has shed light on their potential biological interactions and therapeutic applications (G. Bharathy et al., 2021). Such studies are crucial for understanding the molecular basis of drug action and for the design of molecules with improved efficacy and reduced toxicity.
Environmental Impact and Degradation
Environmental Degradation
Research into the ozonation of sulfonamides, including sulfaquinoxaline, has demonstrated effective degradation methods, highlighting the importance of understanding pharmaceutical contaminants' environmental fate (Vanessa Ribeiro Urbano et al., 2017). Such studies contribute to the development of strategies for mitigating the environmental impact of pharmaceutical residues.
Mechanism of Action
Mode of Action
Without specific information on the compound’s primary target, it’s challenging to describe its mode of action. Based on its structural similarity to other sulfonamide compounds, it may act as an inhibitor, binding to its target and preventing its normal function .
Biochemical Pathways
Sulfonamides are known to interfere with bacterial folic acid synthesis, but it’s unclear if this compound has a similar effect .
Pharmacokinetics
These properties would significantly impact the compound’s bioavailability and therapeutic potential .
Properties
IUPAC Name |
N-[4-[(3-propoxyquinoxalin-2-yl)sulfamoyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4S/c1-3-12-27-19-18(21-16-6-4-5-7-17(16)22-19)23-28(25,26)15-10-8-14(9-11-15)20-13(2)24/h4-11H,3,12H2,1-2H3,(H,20,24)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMIRXWPLSUVSQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NC2=CC=CC=C2N=C1NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.